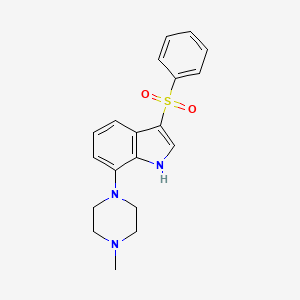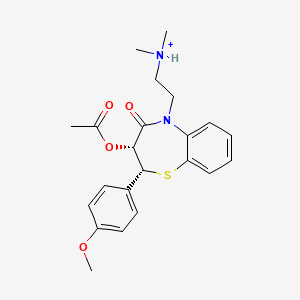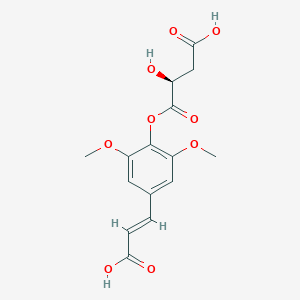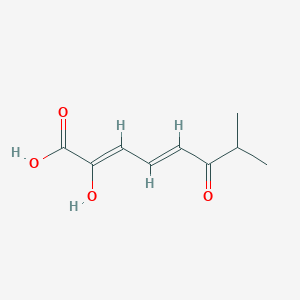
mu4-sulfido-quadro-tetracopper(4Cu--Cu)(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mu4-sulfido-quadro-tetracopper(4+) is a mu4-sulfido-quadro-tetracopper.
Aplicaciones Científicas De Investigación
Greenhouse Gas Reduction
One significant application of μ4-sulfido-quadro-tetracopper(4Cu--Cu)(4+) complexes is in the reduction of nitrous oxide (N₂O), a potent greenhouse gas. A study by Bar-Nahum et al. (2009) reports on a tricopper-disulfido cluster that converts N₂O to N₂, modeling the function of the enzyme nitrous oxide reductase (N₂OR) which contains a similar active site. This showcases the potential of such complexes in environmental applications aimed at greenhouse gas mitigation (Bar-Nahum et al., 2009).
Molecular Structure and Behavior Studies
Studies on similar copper complexes contribute to understanding the molecular structure and behavior of enzymes containing copper centers. Lee et al. (2006) investigated a copper(I) complex that transforms into a multicopper(I) cluster, exhibiting coordination similar to that observed in the copper enzyme nitrous oxide reductase. Such studies help in comprehending the structural aspects of copper-based enzymes (Lee et al., 2006).
Catalytic Function and Mechanism
Research by Gorelsky et al. (2006) delves into the mechanism of N₂O reduction by the μ4-sulfide bridged tetranuclear Cu(Z) cluster in nitrous oxide reductase. Their work, using density functional theory, provides insights into the catalytic function of this cluster, offering a deeper understanding of the enzymatic reduction of N₂O (Gorelsky et al., 2006).
Modeling and Synthetic Applications
Copper complexes that mirror the μ4-sulfido-quadro-tetracopper(4Cu--Cu)(4+) structure are also useful in synthetic modeling. Brown et al. (2005) describe clusters with [Cu3(μ-S)2]3+ cores, which share similarities with the tetracopper-sulfide site in nitrous oxide reductase. These synthetic models aid in understanding and replicating the behavior of such copper clusters in biological systems (Brown et al., 2005).
Magnetism and Electronic Structure
Research on copper complexes, including those similar to μ4-sulfido-quadro-tetracopper(4Cu--Cu)(4+), also extends to studying their magnetic properties and electronic structures. For example, Reyes-Ortega et al. (2005) investigated the magnetic properties of a dicopper(II) complex, contributing to the understanding of copper-copper interactions and electronic properties in such structures (Reyes-Ortega et al., 2005).
Propiedades
Fórmula molecular |
Cu4HS+4 |
|---|---|
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
copper;copper(1+);sulfanide |
InChI |
InChI=1S/4Cu.H2S/h;;;;1H2/q3*+1;+2;/p-1 |
Clave InChI |
WUTDTAYIIKKQAV-UHFFFAOYSA-M |
SMILES canónico |
[SH-].[Cu+].[Cu+].[Cu+].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[5-(2-chlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1240385.png)
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one;hydrochloride](/img/structure/B1240386.png)




![N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide](/img/structure/B1240392.png)

![2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1240395.png)
![1-[4-Chloro-3-(4-morpholinylsulfonyl)phenyl]-3-phenylurea](/img/structure/B1240396.png)



![2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B1240408.png)
